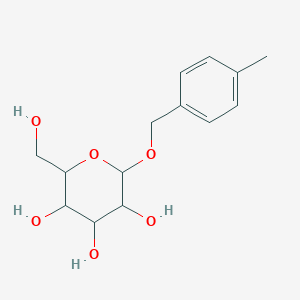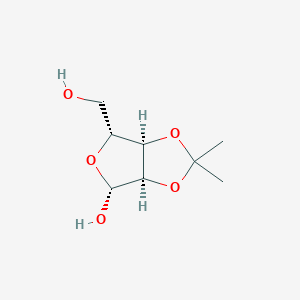
b-D-Ribofuranose, 2,3-O-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-D-Ribofuranose, 2,3-O-(1-methylethylidene)-: is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribofuranose ring. It is commonly used in organic synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- typically involves the protection of the hydroxyl groups on ribose. One common method is the reaction of ribose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the isopropylidene acetal, protecting the 2 and 3 hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert it back to ribose or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Ribonic acid derivatives.
Reduction: Ribose or reduced ribose derivatives.
Substitution: Various substituted ribofuranose derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups make it a valuable building block for the synthesis of nucleosides and other biologically active compounds .
Biology and Medicine: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a precursor for the synthesis of nucleotide analogs, which are important in antiviral and anticancer research .
Industry: In the pharmaceutical industry, b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- is used in the synthesis of various drugs and therapeutic agents. Its stability and reactivity make it a valuable component in drug development and production .
Mechanism of Action
The mechanism of action of b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- involves its role as a protected sugar derivative. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection and further functionalization are required .
Comparison with Similar Compounds
b-D-Ribofuranose, 2,3-O-(1-methylethylidene)-1,5-diacetate: Another protected ribose derivative used in carbohydrate research.
b-D-Ribofuranosides: These compounds have similar structures but different protective groups, affecting their reactivity and applications.
Uniqueness: The uniqueness of b-D-Ribofuranose, 2,3-O-(1-methylethylidene)- lies in its specific protective group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are required .
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 |
InChI Key |
OYYTWUSIDMJZCP-DBRKOABJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)O)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
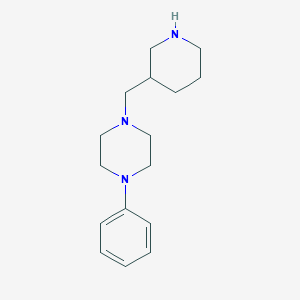

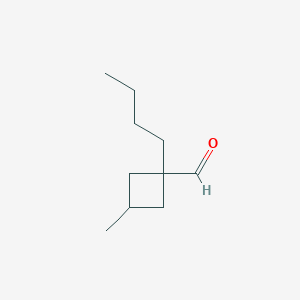

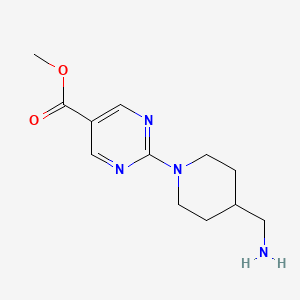
![1-[2-(3,4-Dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B15123568.png)
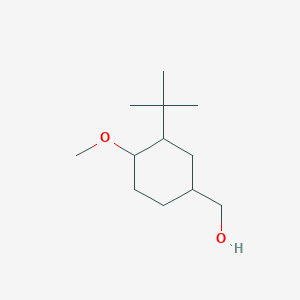
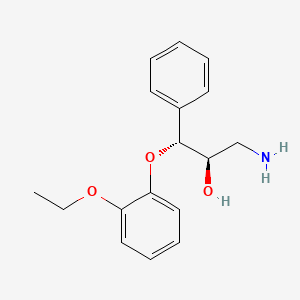
![Acetamide, 2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B15123592.png)
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
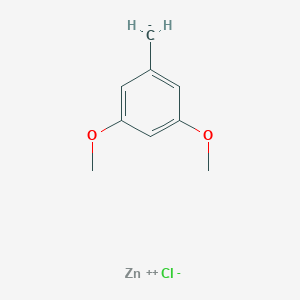
![Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B15123607.png)
